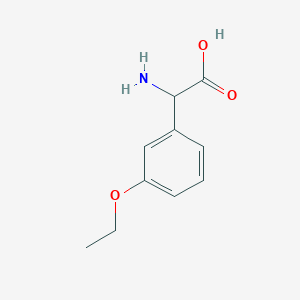

Amino-(3-ethoxy-phenyl)-acetic acid

Vue d'ensemble

Description

Amino-(3-ethoxy-phenyl)-acetic acid is an organic compound characterized by the presence of an amino group, an ethoxy group, and a phenyl ring attached to an acetic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Amino-(3-ethoxy-phenyl)-acetic acid typically involves the following steps:

Starting Materials: The synthesis begins with 3-ethoxybenzaldehyde and glycine.

Condensation Reaction: The aldehyde group of 3-ethoxybenzaldehyde reacts with the amino group of glycine in the presence of a suitable catalyst, such as sodium cyanoborohydride, to form an imine intermediate.

Reduction: The imine intermediate is then reduced to form the desired amino acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: Amino-(3-ethoxy-phenyl)-acetic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as sodium hydride or potassium tert-butoxide.

Major Products:

Oxidation: Nitro-(3-ethoxy-phenyl)-acetic acid.

Reduction: 3-ethoxy-phenyl-ethanol.

Substitution: Various substituted phenyl acetic acids depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Amino-(3-ethoxy-phenyl)-acetic acid serves as a key intermediate in the synthesis of pharmaceutical compounds. Notably, it is involved in the production of Repaglinide, an oral hypoglycemic agent used for managing type II diabetes mellitus. The synthesis of this compound has been optimized to improve yield and safety by avoiding hazardous materials and conditions traditionally associated with its production.

Case Study: Synthesis of Repaglinide

- Objective : To enhance the synthesis process of 3-ethoxy-4-ethoxycarbonyl-phenyl acetic acid, an intermediate for Repaglinide.

- Method : A new method was developed that allows for a yield improvement to 59-72% while operating under safer conditions (ambient to 100°C) compared to previous methods that required high temperatures (150°C) and toxic reagents.

- Outcome : This innovation not only increased efficiency but also reduced the environmental impact associated with the synthesis process .

Organic Synthesis

The compound is utilized as a building block in organic synthesis, facilitating the development of various derivatives and analogs that exhibit biological activity. Its structural properties allow for modifications that can enhance pharmacological effects.

Table 1: Derivatives Synthesized from this compound

| Compound Name | Biological Activity | Yield (%) |

|---|---|---|

| 4-Hydroxyphenyl acetic acid | Antioxidant and anti-inflammatory | 58 |

| Fluorine-substituted phenyl acetate derivatives | Hypnotic activity | Varies |

| Other phenyl acetic derivatives | Various therapeutic potentials | Varies |

Biochemical Research

This compound has been studied for its role in biotransformation processes involving aromatic amino acids like phenylalanine and tyrosine. These studies have revealed pathways through which bioactive compounds are generated, contributing to our understanding of metabolic processes.

Case Study: Biotransformation Studies

- Research Focus : Investigating how this compound can influence the production of bioactive metabolites from aromatic amino acids.

- Findings : The transformation processes yielded several bioactive compounds with potential antioxidant properties, highlighting the compound's relevance in metabolic engineering .

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard or reagent for various assays, including those assessing enzyme activity and binding interactions. Its ability to form stable complexes makes it valuable in biochemical assays.

Cosmetic Applications

Emerging research indicates potential applications in cosmetic formulations where this compound may enhance product stability and efficacy. Its properties could be harnessed to develop formulations with improved moisturizing effects and skin compatibility.

Table 2: Potential Cosmetic Formulations Using this compound

| Formulation Type | Key Properties | Application Area |

|---|---|---|

| Moisturizers | Enhanced hydration | Skincare |

| Anti-aging creams | Stability and effectiveness | Anti-aging products |

| Sun protection products | Improved formulation stability | Sunscreens |

Mécanisme D'action

The mechanism of action of Amino-(3-ethoxy-phenyl)-acetic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in metabolic pathways.

Pathways Involved: It may influence pathways related to inflammation, pain modulation, or neurotransmitter synthesis.

Comparaison Avec Des Composés Similaires

- Amino-(3-methoxy-phenyl)-acetic acid

- Amino-(4-ethoxy-phenyl)-acetic acid

- Amino-(3-ethoxy-phenyl)-propionic acid

Comparison:

- Amino-(3-ethoxy-phenyl)-acetic acid is unique due to the presence of the ethoxy group at the 3-position, which may influence its reactivity and biological activity compared to similar compounds with different substituents or positions.

Activité Biologique

Amino-(3-ethoxy-phenyl)-acetic acid, a compound of interest in medicinal chemistry, has been studied for its biological activity, particularly in the context of cancer treatment and neuroprotection. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological effects.

Chemical Structure and Properties

This compound is characterized by its amino group, ethoxy group, and phenyl ring. The molecular structure is essential for its interaction with biological targets. The presence of the ethoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.

- Cell Proliferation Inhibition :

- Induction of Apoptosis :

- Mechanisms of Action :

Neuroprotective Effects

Beyond its anticancer properties, this compound has also been investigated for neuroprotective effects.

- Cognitive Function :

- Oxidative Stress Reduction :

Data Summary

The following table summarizes key findings from studies on this compound:

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Melanoma Treatment : A study involving nude mice showed that the compound exhibited dose-dependent inhibitory effects on tumor growth, suggesting its potential as an antitumor agent .

- Neuroprotection in Animal Models : Animal models treated with derivatives similar to this compound demonstrated improved memory retention and reduced neurodegeneration markers following oxidative stress challenges .

Propriétés

IUPAC Name |

2-amino-2-(3-ethoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-2-14-8-5-3-4-7(6-8)9(11)10(12)13/h3-6,9H,2,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARYHUMDBYPPPBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201297399 | |

| Record name | α-Amino-3-ethoxybenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201297399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500696-03-7 | |

| Record name | α-Amino-3-ethoxybenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500696-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Amino-3-ethoxybenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201297399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.